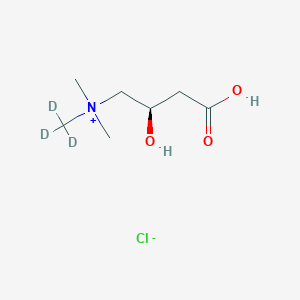
L-Carnitine-d3 Chloride
Übersicht
Beschreibung
L-Carnitine-d3 Chloride is an internal standard used for the quantification of L-carnitine . It is a conditionally essential nutrient obtained from dietary sources or through the metabolism of lysine and methionine . L-Carnitine facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation .
Molecular Structure Analysis
The molecular formula of L-Carnitine-d3 Chloride is C7H13D3NO3 • Cl . The formal name is 3-carboxy-2R-hydroxy-N,N-dimethyl-N-(methyl-d3)-1-propanaminium, monochloride . The InChi Code is InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3 .Physical And Chemical Properties Analysis
L-Carnitine-d3 Chloride is a crystalline solid . It has a formula weight of 200.7 .Wissenschaftliche Forschungsanwendungen
General Use of L-Carnitine-d3 Chloride
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
L-Carnitine-d3 Chloride is primarily used as an internal standard for the quantification of L-carnitine . L-Carnitine is a conditionally essential nutrient, obtained from dietary sources or through the metabolism of lysine and methionine .
Methods of Application or Experimental Procedures
L-Carnitine-d3 Chloride is used in Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) for the quantification of L-carnitine .
Results or Outcomes Obtained
The use of L-Carnitine-d3 Chloride allows for accurate quantification of L-carnitine in various samples .
Use of L-Carnitine in Sports Nutrition
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
L-Carnitine is used as a supplement by recreationally-active, competitive, and highly trained athletes . This systematic review aims to evaluate the effect of prolonged L-Carnitine supplementation on metabolism and metabolic modifications .
Methods of Application or Experimental Procedures
L-Carnitine supplementation, in combination with carbohydrates, effectively elevated total carnitine content in skeletal muscle . The supplemented dose ranged from 1g to 4g per day for either 12 or 24 weeks .
Results or Outcomes Obtained
Twenty-four weeks of L-Carnitine supplementation did not affect muscle strength in healthy aged women, but significantly increased muscle mass, improved physical effort tolerance, and cognitive function in centenarians .
Use in Biomolecular NMR
Specific Scientific Field
Biomolecular Nuclear Magnetic Resonance (NMR)
Comprehensive and Detailed Summary of the Application
L-Carnitine-d3 Chloride is used in Biomolecular NMR, a technique used to determine the physical and chemical properties of molecules such as their structure and dynamics .
Methods of Application or Experimental Procedures
The compound is used as a standard in NMR experiments .
Results or Outcomes Obtained
The use of L-Carnitine-d3 Chloride allows for accurate measurements in NMR experiments .
Use in Clinical MS
Specific Scientific Field
Clinical Mass Spectrometry (MS)
Comprehensive and Detailed Summary of the Application
L-Carnitine-d3 Chloride is used in Clinical MS, a technique used for the detection and quantification of drugs, metabolites, and biomarkers .
Methods of Application or Experimental Procedures
The compound is used as a standard in MS experiments .
Results or Outcomes Obtained
The use of L-Carnitine-d3 Chloride allows for accurate measurements in MS experiments .
Eigenschaften
IUPAC Name |
[(2R)-3-carboxy-2-hydroxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/t6-;/m1./s1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-QKBJTWEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745953 | |
| Record name | (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Carnitine-d3 (hydrochloride) | |
CAS RN |
350818-62-1 | |
| Record name | (2R)-3-Carboxy-2-hydroxy-N,N-dimethyl-N-(~2~H_3_)methylpropan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 350818-62-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













